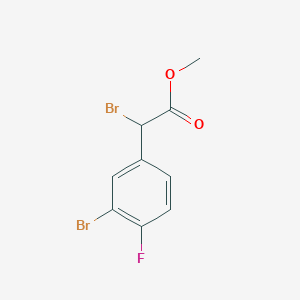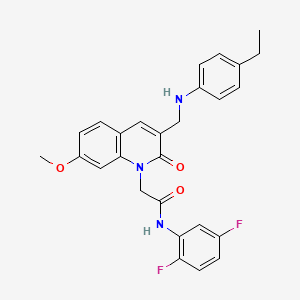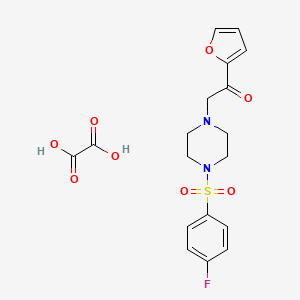![molecular formula C19H18N4O4S B2714453 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171712-25-6](/img/structure/B2714453.png)
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- One-Pot Synthesis of Related Compounds : The synthesis of related sulfonamide compounds, involving reactions with 2-aminopyridines or 2-aminothiazole, has been explored. These compounds undergo nucleophilic addition and cyclization to yield heterocyclic derivatives (Rozentsveig et al., 2013).
2. Biological Activities and Applications
- Antimalarial and Antiviral Potential : Investigations into antimalarial sulfonamides have demonstrated the potential of similar compounds in inhibiting malaria-causing agents. Additionally, some of these compounds have shown binding affinity against SARS-CoV-2 proteins in molecular docking studies, suggesting potential applications in COVID-19 drug research (Fahim & Ismael, 2021).
- Enzyme Inhibitory Activity : Certain sulfonamides with benzodioxane and acetamide moieties have been synthesized and evaluated as enzyme inhibitors, particularly against α-glucosidase and acetylcholinesterase. In silico studies further support their potential in this domain (Abbasi et al., 2019).
- Antimicrobial Properties : Various sulfonamide derivatives have been synthesized and assessed for their antimicrobial activities, displaying significant effectiveness against different bacterial strains, highlighting their potential as antibacterial agents (Mohamed, 2007).
3. Environmental and Analytical Applications
- Environmental Persistence and Degradation : Research has been conducted on the environmental persistence of sulfonamide antibiotics and their degradation pathways. Studies on Microbacterium sp. strain BR1 have revealed novel microbial strategies for eliminating these compounds, including ipso-hydroxylation and fragmentation (Ricken et al., 2013).
- Analytical Detection Methods : The development of sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of sulfonamide antibiotics in milk samples has been explored. This research provides valuable insights into monitoring and ensuring the safety of food products (Adrián et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to inhibit angiogenesis , a process that involves the formation of new blood vessels from pre-existing ones. This inhibition can disrupt the supply of nutrients to cells, affecting their growth and survival.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit anti-angiogenic and dna cleavage activities . These activities can lead to the inhibition of cell growth and division, potentially leading to cell death.
Eigenschaften
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-2-9-19(22-21-13)20-14-3-5-15(6-4-14)23-28(24,25)16-7-8-17-18(12-16)27-11-10-26-17/h2-9,12,23H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZIASNBWSMABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)


![8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2714376.png)

![2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2714384.png)
![2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2714386.png)


![2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714389.png)
![2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2714390.png)
![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2714391.png)


